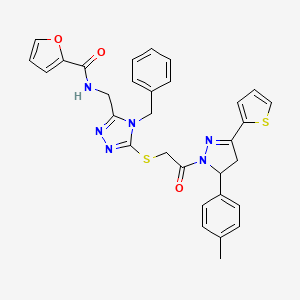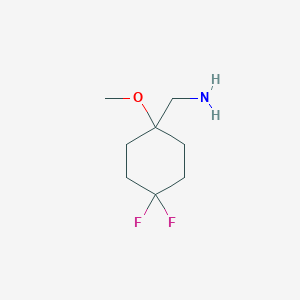
(4,4-Difluoro-1-methoxycyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is a chemical compound with the CAS Number: 1941174-37-3 . It has a molecular weight of 179.21 . The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 .
Molecular Structure Analysis
The InChI code for “(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is 1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4,4-Difluoro-1-methoxycyclohexyl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Analytical Profiling in Biological Matrices :
- A study by De Paoli et al. (2013) focused on the analytical profiles of arylcyclohexylamines, including methoxetamine, which is structurally related to (4,4-Difluoro-1-methoxycyclohexyl)methanamine. They developed a method for the analysis of these compounds in biological fluids using liquid chromatography and mass spectrometry (De Paoli, 2013).
Synthesis and Analytical Characterizations :
- Wallach et al. (2016) described the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing insights into the identification of newly emerging substances. This study is relevant due to the structural similarities with (4,4-Difluoro-1-methoxycyclohexyl)methanamine (Wallach, 2016).
Antimicrobial Activities of Derivatives :
- Thomas et al. (2010) synthesized derivatives of methanamine and evaluated their antibacterial and antifungal activities. This research indicates potential applications of similar compounds in the development of antimicrobial agents (Thomas, 2010).
Chemical Synthesis for Catalysis :
- Karabuğa et al. (2015) studied the synthesis of quinazoline-based methanamines and their application in hydrogenation reactions, demonstrating the utility of such compounds in catalysis (Karabuğa, 2015).
Asymmetric Arylation in Organic Synthesis :
- Yang and Xu (2010) reported the development of a method for the asymmetric arylation of indolylimines using rhodium catalysts. Such research highlights the use of methanamines in sophisticated organic synthesis techniques (Yang & Xu, 2010).
Biomedical Research for Cancer Cell Lines :
- Károlyi et al. (2012) synthesized novel amines containing ferrocene and investigated their antitumor activity on various human cancer cell lines, showcasing the potential of methanamines in medicinal chemistry (Károlyi, 2012).
Photocytotoxicity in Medicinal Chemistry :
- Basu et al. (2014) synthesized iron(III) complexes with methanamine derivatives and explored their photocytotoxic properties, providing insights into the use of such compounds in photoactivated cancer therapies (Basu, 2014).
Safety And Hazards
properties
IUPAC Name |
(4,4-difluoro-1-methoxycyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO/c1-12-7(6-11)2-4-8(9,10)5-3-7/h2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJXVHHIIQNWJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoro-1-methoxycyclohexyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

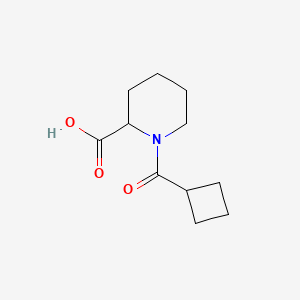
![N-(2,4-dimethoxyphenyl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2721596.png)
![2-[(2,5-dichlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2721597.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2721598.png)
![1-isopropyl-3,4,9-trimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2721599.png)
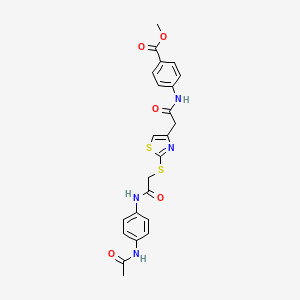
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2721602.png)
![6-chloro-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2721603.png)
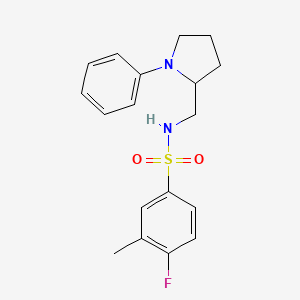
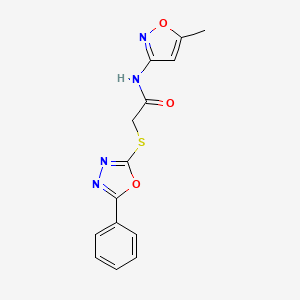
![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![2-(4-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2721609.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2721610.png)
